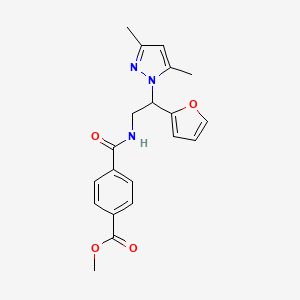
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Approaches
- Green Chemistry Principles in Synthesis: A study highlighted the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, conforming to green chemistry principles with nearly quantitative yields (Horishny & Matiychuk, 2020).
Synthetic Methodologies and Derivatizations
- Novel Derivatizations and Synthesis: Research into the derivatization of 2-ethoxycarbonylalkyl-1-substituted-4 (1H)-quinazolinones provided insights into the synthesis of carboxylic acid, hydroxamic acid, amide, and nitrile derivatives, expanding the functional scope of quinazolinone frameworks (Ozaki, Yamada, & Oine, 1983).
Anticancer Activity
- Anticancer Potential: A study on novel quinazolinone and benzamide derivatives revealed their synthesis via the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles. Some compounds demonstrated promising anti-proliferative activity against HePG-2 and MCF-7 cell lines, comparable to doxorubicin, highlighting their potential as anticancer agents (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Pharmacological and Structure-Activity Relationship
- Diuretic and Antihypertensive Agents: Synthesis and evaluation of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives showcased significant diuretic and antihypertensive activities. This study provides a foundation for the development of quinazolinone-based therapeutics with potential for lower toxicity and selective action (Rahman et al., 2014).
Heterocycle Synthesis and Biological Activity
- Heterocyclic Transformations: Research into the reactivity of 4H-3,1-benzoxazin-4-ones with nitrogen and carbon nucleophiles illustrated the synthesis of new heterocycles, demonstrating the versatility of quinazolinone derivatives in generating biologically active compounds with potential anticancer properties (Madkour, 2004).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-mercapto-3-propylquinazolin-4(3H)-one with benzyl bromide, followed by reaction with 2-bromoethanol and then with N,N-dimethylformamide dimethyl acetal. The resulting product is then reacted with 4-nitrophenyl chloroformate and finally with ammonia to yield the desired compound.", "Starting Materials": [ "2-mercapto-3-propylquinazolin-4(3H)-one", "benzyl bromide", "2-bromoethanol", "N,N-dimethylformamide dimethyl acetal", "4-nitrophenyl chloroformate", "ammonia" ], "Reaction": [ "2-mercapto-3-propylquinazolin-4(3H)-one is reacted with benzyl bromide in the presence of a base to yield N-benzyl-2-mercapto-3-propylquinazolin-4(3H)-one.", "N-benzyl-2-mercapto-3-propylquinazolin-4(3H)-one is then reacted with 2-bromoethanol in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-2-mercapto-3-propylquinazolin-4(3H)-one.", "N-benzyl-N-(2-hydroxyethyl)-2-mercapto-3-propylquinazolin-4(3H)-one is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid dimethyl acetal.", "N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid dimethyl acetal is then reacted with 4-nitrophenyl chloroformate in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid 4-nitrophenyl ester.", "Finally, N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid 4-nitrophenyl ester is reacted with ammonia to yield the desired compound, N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
403728-02-9 |
Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.49 |
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-10-24-20(27)17-9-8-16(13-18(17)22-21(24)28)19(26)23(11-12-25)14-15-6-4-3-5-7-15/h3-9,13,25H,2,10-12,14H2,1H3,(H,22,28) |
InChI Key |
XKCHQCMAWYAVTP-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)

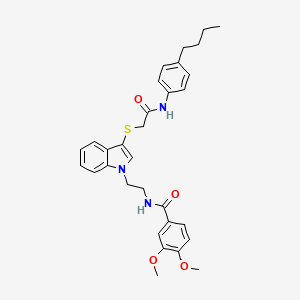
![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)
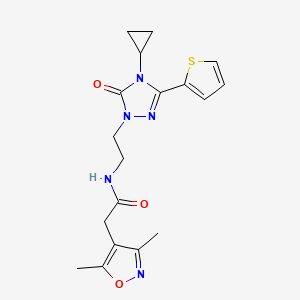
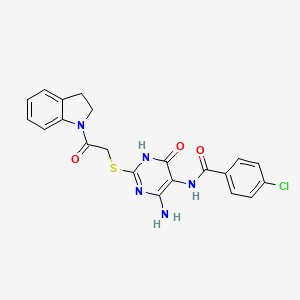
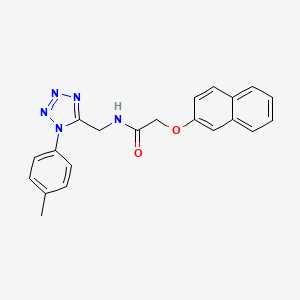


amine](/img/structure/B2817739.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

